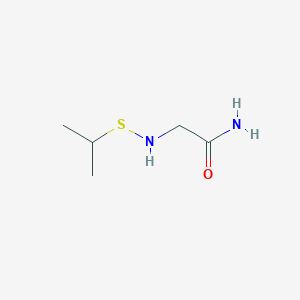
4-Ethyl-4-methylhex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-4-methylhex-1-ene is an organic compound with the molecular formula C9H18. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyl-4-methylhex-1-ene can be synthesized through various methods. One common approach involves the alkylation of 4-methyl-1-pentene with ethyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic dehydrogenation of the corresponding alkane, 4-ethyl-4-methylhexane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions
4-Ethyl-4-methylhex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 4-ethyl-4-methylhexane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 4-Ethyl-4-methylhexanol, 4-Ethyl-4-methylhexanal, or 4-Ethyl-4-methylhexanoic acid.
Reduction: 4-Ethyl-4-methylhexane.
Substitution: 4-Ethyl-4-methyl-1,2-dibromohexane or 4-Ethyl-4-methyl-1,2-dichlorohexane.
科学的研究の応用
4-Ethyl-4-methylhex-1-ene is utilized in various scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of alkenes with biological macromolecules.
Medicine: Research into the pharmacological properties of derivatives of this compound is ongoing.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Ethyl-4-methylhex-1-ene in chemical reactions involves the interaction of the π-electrons in the double bond with various reagents. For example, in halogenation reactions, the π-electrons interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate, which then undergoes nucleophilic attack to form the final product.
類似化合物との比較
4-Ethyl-4-methylhex-1-ene can be compared with other similar alkenes such as:
4-Methyl-1-hexene: Similar in structure but lacks the ethyl group at the fourth position.
2-Ethyl-4-methyl-1-hexene: Similar but with the ethyl group at the second position.
1-Hexene: A simpler alkene with no additional substituents.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.
特性
分子式 |
C9H18 |
|---|---|
分子量 |
126.24 g/mol |
IUPAC名 |
4-ethyl-4-methylhex-1-ene |
InChI |
InChI=1S/C9H18/c1-5-8-9(4,6-2)7-3/h5H,1,6-8H2,2-4H3 |
InChIキー |
ZJKDKMLLZYWMBO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)


![4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13871407.png)
![4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine](/img/structure/B13871420.png)




![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)



![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)
